Methyl 3-(hexyloxy)-2-methylpropanoate
Description
Methyl 3-(hexyloxy)-2-methylpropanoate is a branched-chain ester featuring a hexyloxy group at the third carbon and a methyl group at the second carbon of the propanoate backbone. Esters with alkoxy substituents, such as hexyloxy, are known for their lipophilic character, making them valuable in pharmaceutical intermediates, fragrance formulations, and polymer plasticizers .
Properties
CAS No. |
90177-65-4 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
methyl 3-hexoxy-2-methylpropanoate |
InChI |
InChI=1S/C11H22O3/c1-4-5-6-7-8-14-9-10(2)11(12)13-3/h10H,4-9H2,1-3H3 |
InChI Key |
CUSPTYFSHJRMQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCC(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(hexyloxy)-2-methylpropanoate can be achieved through esterification reactions. One common method involves the reaction of 3-(hexyloxy)-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(hexyloxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of 3-(hexyloxy)-2-methylpropanoic acid.
Reduction: Formation of 3-(hexyloxy)-2-methylpropanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(hexyloxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(hexyloxy)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which may then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares Methyl 3-(hexyloxy)-2-methylpropanoate with structurally related esters:
*Calculated based on structural analogs.
Key Observations:
- Lipophilicity: The hexyloxy group in the target compound confers higher hydrophobicity compared to benzyloxy (Methyl 3-(benzyloxy)-2-methylpropanoate) or polar sulfonyl groups (Ethyl 3-(methylsulfonyl)propanoate) .
- Reactivity: Sulfonyl-containing esters (e.g., Ethyl 3-(methylsulfonyl)propanoate) exhibit higher electrophilicity, enabling nucleophilic substitution reactions, whereas alkoxy esters are more stable under acidic conditions .
Physicochemical Properties
Retention and Migration Behavior (Chromatography):
Esters with similar retention times, such as methyl octanoate and ethyl hexanoate, exhibit distinct migration patterns due to differences in polarity and dimerization tendencies in ionization regions . This compound likely follows this trend, with dimer formation enhanced at higher concentrations, as observed in related alkoxy esters .
Thermal Stability:
Branched esters like the target compound typically exhibit higher thermal stability than linear analogs (e.g., ethyl propanoate) due to reduced susceptibility to β-hydrogen elimination .
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